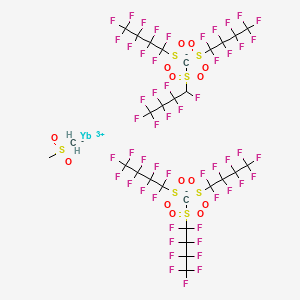
Ytterbium(3+) bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)(1,2,2,3,3,4,4,4-octafluorobutane-1-sulfonyl)methanide (methanesulfonyl)methanide tris(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanide (1/1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ytterbium(3+) bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)(1,2,2,3,3,4,4,4-octafluorobutane-1-sulfonyl)methanide (methanesulfonyl)methanide tris(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanide (1/1/1/1) is a complex compound that features a central ytterbium ion coordinated by multiple fluorinated sulfonyl groups
Preparation Methods
The synthesis of Ytterbium(3+) bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)(1,2,2,3,3,4,4,4-octafluorobutane-1-sulfonyl)methanide involves multiple steps, including the preparation of the fluorinated sulfonyl ligands and their subsequent coordination to the ytterbium ion. The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) and controlled temperatures to ensure the stability of the intermediate and final products .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including substitution and coordination reactions. Common reagents used in these reactions include other metal ions, organic ligands, and solvents like THF. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve the formation of new coordination complexes .
Scientific Research Applications
Ytterbium(3+) bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)(1,2,2,3,3,4,4,4-octafluorobutane-1-sulfonyl)methanide has several applications in scientific research. It is used in the study of coordination chemistry, particularly in the formation of metal-organic frameworks (MOFs) and coordination polymers. Additionally, the compound’s unique structure makes it a valuable subject for studying the electronic properties of lanthanide complexes .
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the ytterbium ion with the fluorinated sulfonyl ligands. This coordination affects the electronic properties of the ytterbium ion, influencing its reactivity and interactions with other molecules. The molecular targets and pathways involved in these interactions are primarily related to the electronic structure of the ytterbium ion and its ability to form stable coordination complexes .
Comparison with Similar Compounds
Similar compounds to Ytterbium(3+) bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)(1,2,2,3,3,4,4,4-octafluorobutane-1-sulfonyl)methanide include other lanthanide complexes with fluorinated sulfonyl ligands. These compounds share similar coordination environments and electronic properties but differ in the specific lanthanide ion and the fluorinated ligands used. Examples include europium and terbium complexes with similar fluorinated sulfonyl ligands .
Properties
CAS No. |
293290-88-7 |
|---|---|
Molecular Formula |
C28H6F53O14S7Yb |
Molecular Weight |
1970.8 g/mol |
IUPAC Name |
1-[bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)methylsulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane;methanidylsulfonylmethane;1,1,1,2,2,3,3,4,4-nonafluoro-4-[1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl(1,2,2,3,3,4,4,4-octafluorobutylsulfonyl)methyl]sulfonylbutane;ytterbium(3+) |
InChI |
InChI=1S/C13F27O6S3.C13HF26O6S3.C2H5O2S.Yb/c14-2(15,8(26,27)28)5(20,21)11(35,36)47(41,42)1(48(43,44)12(37,38)6(22,23)3(16,17)9(29,30)31)49(45,46)13(39,40)7(24,25)4(18,19)10(32,33)34;14-1(3(15,16)4(17,18)9(27,28)29)46(40,41)2(47(42,43)12(36,37)7(23,24)5(19,20)10(30,31)32)48(44,45)13(38,39)8(25,26)6(21,22)11(33,34)35;1-5(2,3)4;/h;1H;1H2,2H3;/q3*-1;+3 |
InChI Key |
QSQWEQTWOFEPHS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)[CH2-].C(C(C(C(F)(F)F)(F)F)(F)F)(F)S(=O)(=O)[C-](S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[C-](S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Yb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
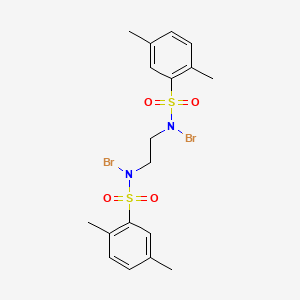
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)
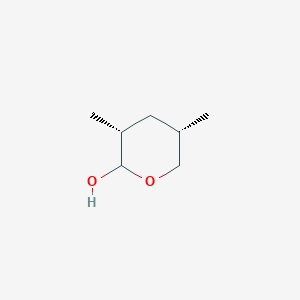
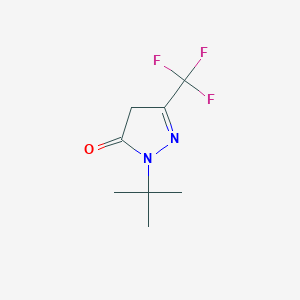
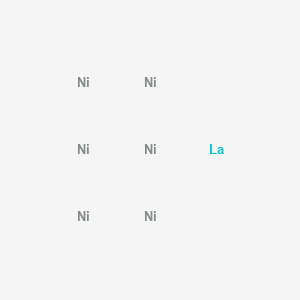
![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
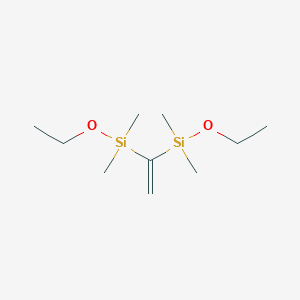
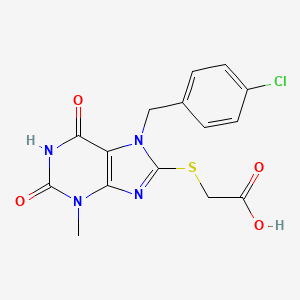
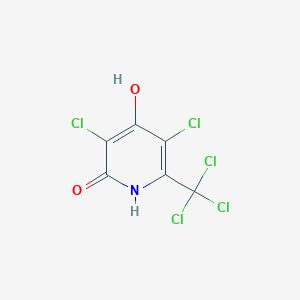
![Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester](/img/structure/B14258002.png)
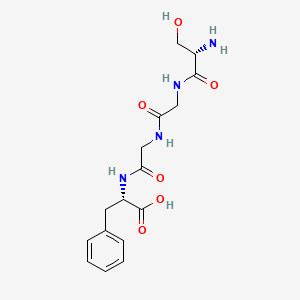
![1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14258013.png)
